molecular formula C6H10ClN3O2 B1458866 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride CAS No. 1423805-98-4

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1458866
CAS No.: 1423805-98-4
M. Wt: 191.61 g/mol
InChI Key: IXXUORWSWZALSU-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 . It is used for research purposes .


Synthesis Analysis

Oxadiazoles, including this compound, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles, including this compound, have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 170-172°C . It is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride and its derivatives are synthesized and characterized using various techniques such as NMR, IR, Mass spectral studies, and X-ray diffraction. These compounds are used in structural analysis and molecular studies, demonstrating a range of biological activities including antibacterial and antioxidant properties (Mamatha et al., 2019).

Biological Activity

  • Oxadiazole derivatives, including those with morpholine, exhibit a wide spectrum of activities, such as antibacterial, antimalarial, anti-inflammatory, and antihypertensive. These derivatives are synthesized through various methods and have potential applications in pharmacological and medicinal research (Somashekhar & Kotnal, 2020).

Antimicrobial and Hemolytic Potential

  • A series of new derivatives of this compound have been synthesized and shown to possess good antibacterial and hemolytic potential. This makes them relevant for research in developing new antimicrobial agents (Aziz ur-Rehman et al., 2021).

Antitumor Properties

  • Oxadiazole derivatives, including those containing morpholine, have been associated with a broad spectrum of biological activities including antitumor properties. They are used in synthesizing novel compounds for exploring antimicrobial and anticancer activities (Naik & Chikhalia, 2007).

Mechanism of Action

While the specific mechanism of action for 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is not mentioned in the sources, oxadiazoles have been recognized for their high therapeutic values in the past few decades . They have shown a wide range of biological activities, including anticancer .

Safety and Hazards

The safety information for 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride includes GHS07 pictograms, a signal word of “Warning”, and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Oxadiazoles, including 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring more applications of this compound in various fields.

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in metabolic pathways, such as 3-hydroxykynurenine transaminase (HKT), which is part of the kynurenine pathway . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, interacting with bacterial and fungal enzymes to inhibit their growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase-3, a crucial enzyme in the apoptotic pathway . This activation leads to the cleavage of specific cellular proteins, resulting in programmed cell death. Furthermore, the compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For example, its interaction with 3-hydroxykynurenine transaminase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the compound has shown consistent effects on cellular function over short-term experiments, but long-term exposure can lead to adaptive responses in cells, such as the upregulation of detoxification pathways . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with gradual attenuation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as 3-hydroxykynurenine transaminase, affecting the levels of metabolites like 3-hydroxykynurenine and xanthurenic acid . These interactions can alter metabolic flux and influence the overall metabolic profile of cells. Additionally, the compound may interact with other enzymes and cofactors involved in oxidative stress responses and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its distribution is influenced by factors such as its hydrophobicity and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and the nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy. For example, the compound’s interaction with mitochondrial enzymes can influence energy metabolism and apoptotic pathways .

Properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-10-3-5(7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXUORWSWZALSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423805-98-4
Record name 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

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